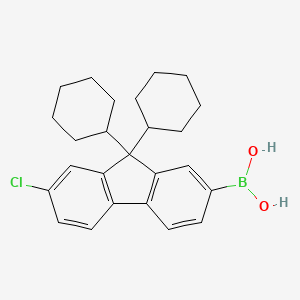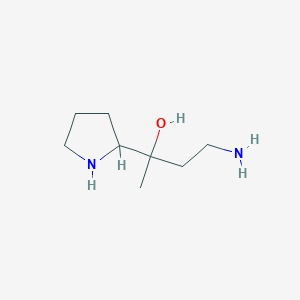
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid is a chemical compound with the molecular formula C25H30BClO2 and a molecular weight of 408.77 g/mol . This compound is known for its unique structure, which includes a boronic acid functional group attached to a fluorenyl moiety substituted with a chlorine atom and two cyclohexyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-9,9-dicyclohexyl-9H-fluorene.
Borylation Reaction: The key step involves the borylation of the fluorenyl compound using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Analyse Des Réactions Chimiques
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Applications De Recherche Scientifique
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the fluorenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products .
Comparaison Avec Des Composés Similaires
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the fluorenyl and cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromophenylboronic Acid: This compound contains a bromine atom instead of chlorine and is used in similar coupling reactions but may exhibit different reactivity and selectivity.
2-Naphthylboronic Acid: With a naphthyl group instead of a fluorenyl group, this compound has different electronic properties and can be used in different synthetic applications.
Propriétés
Numéro CAS |
851119-07-8 |
|---|---|
Formule moléculaire |
C25H30BClO2 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
(7-chloro-9,9-dicyclohexylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C25H30BClO2/c27-20-12-14-22-21-13-11-19(26(28)29)15-23(21)25(24(22)16-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-18,28-29H,1-10H2 |
Clé InChI |
MROQLOLHADUCIW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=C(C2(C4CCCCC4)C5CCCCC5)C=C(C=C3)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)




![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)




